
1,1'-(Imidazolidine-1,3-diyl)di(octan-1-one)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-(Imidazolidine-1,3-diyl)di(octan-1-one) is a chemical compound with the molecular formula C21H40N2O2. It belongs to the class of imidazolidine derivatives, which are known for their diverse applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of an imidazolidine ring, which is a five-membered ring containing two nitrogen atoms, and two octanone groups attached to the ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Imidazolidine-1,3-diyl)di(octan-1-one) can be achieved through several methods. One common approach involves the condensation of ethylenediamine with octanone in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, such as room temperature or slightly elevated temperatures, and may require a solvent like ethanol or methanol to facilitate the reaction.
Another method involves the use of a Mannich-type reaction, where the imidazolidine ring is formed by the reaction of formaldehyde, ethylenediamine, and octanone. This reaction is usually carried out in an aqueous medium with a pH of around 7-8 to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of 1,1’-(Imidazolidine-1,3-diyl)di(octan-1-one) can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and flow rates, ensuring consistent product quality. The use of catalysts, such as acidic or basic catalysts, can further enhance the efficiency of the reaction.
Análisis De Reacciones Químicas
Types of Reactions
1,1’-(Imidazolidine-1,3-diyl)di(octan-1-one) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolidine diones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol derivatives.
Substitution: The imidazolidine ring can undergo substitution reactions with various electrophiles, leading to the formation of substituted imidazolidine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Imidazolidine diones.
Reduction: Alcohol derivatives.
Substitution: Substituted imidazolidine derivatives with various functional groups.
Aplicaciones Científicas De Investigación
1,1’-(Imidazolidine-1,3-diyl)di(octan-1-one) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and inflammatory conditions.
Industry: It is used in the formulation of various industrial products, including coatings, adhesives, and polymers, due to its chemical stability and reactivity.
Mecanismo De Acción
The mechanism of action of 1,1’-(Imidazolidine-1,3-diyl)di(octan-1-one) involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazolidine ring can form hydrogen bonds and other interactions with these targets, modulating their activity. For example, the compound may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis.
Comparación Con Compuestos Similares
Similar Compounds
1,1’-(Imidazolidine-1,3-diyl)di(nonan-1-one): Similar structure but with nonanone groups instead of octanone.
1,1’-(Imidazolidine-1,3-diyl)di(heptan-1-one): Similar structure but with heptanone groups instead of octanone.
1,1’-(Imidazolidine-1,3-diyl)di(hexan-1-one): Similar structure but with hexanone groups instead of octanone.
Uniqueness
1,1’-(Imidazolidine-1,3-diyl)di(octan-1-one) is unique due to its specific chain length of the octanone groups, which can influence its physical and chemical properties, such as solubility, reactivity, and biological activity. The presence of the imidazolidine ring also imparts specific stereochemistry and electronic properties that can be exploited in various applications.
Propiedades
Número CAS |
32634-09-6 |
|---|---|
Fórmula molecular |
C19H36N2O2 |
Peso molecular |
324.5 g/mol |
Nombre IUPAC |
1-(3-octanoylimidazolidin-1-yl)octan-1-one |
InChI |
InChI=1S/C19H36N2O2/c1-3-5-7-9-11-13-18(22)20-15-16-21(17-20)19(23)14-12-10-8-6-4-2/h3-17H2,1-2H3 |
Clave InChI |
GDWQJLNMXRMLEG-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC(=O)N1CCN(C1)C(=O)CCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


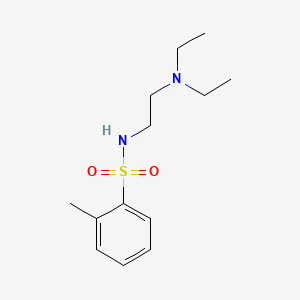
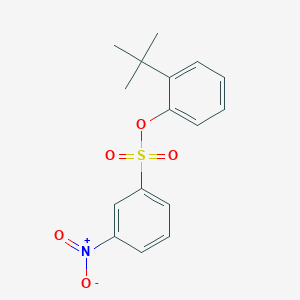


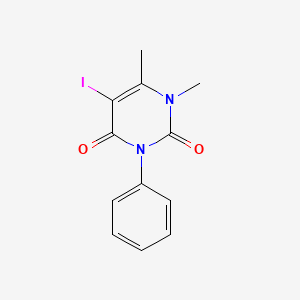
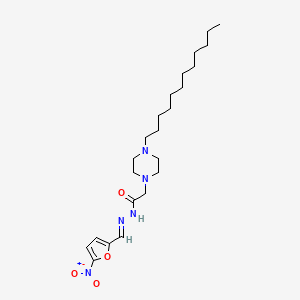
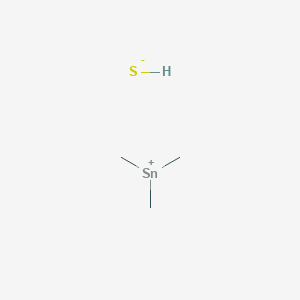
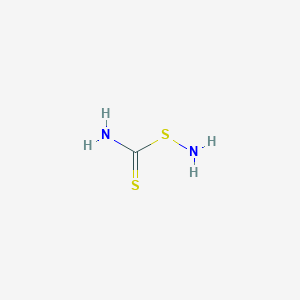
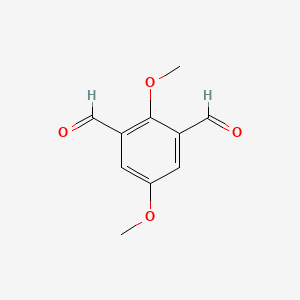
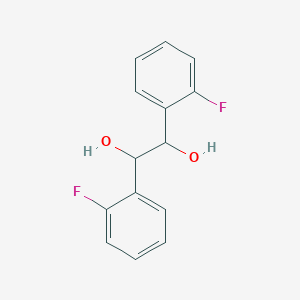

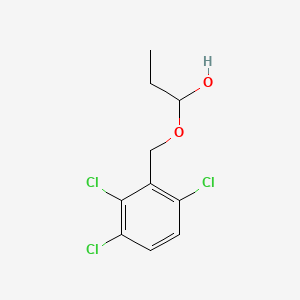
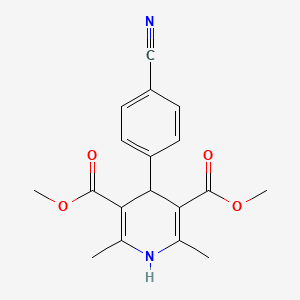
![3,5-Dimethyl-4-[(E)-(2-nitrophenyl)diazenyl]-1,2-oxazole](/img/structure/B14694040.png)
